1-(3-Aminonaphthalen-2-yl)ethanone
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Overview
Description
1-(3-Aminonaphthalen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₁NO. It is characterized by the presence of a naphthalene ring substituted with an amino group and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Aminonaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitronaphthalen-2-yl)ethanone using zinc and hydrochloric acid. This process reduces the nitro group to an amino group . Another method involves the acetylation of 2-aminonaphthalene with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminonaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Corresponding alcohols
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-(3-Aminonaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminonaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Aminonaphthalen-2-yl)ethanone: Similar structure but with the amino group at a different position on the naphthalene ring.
1-(4-Aminonaphthalen-2-yl)ethanone: Another positional isomer with different chemical properties.
Uniqueness
1-(3-Aminonaphthalen-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(3-aminonaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8(14)11-6-9-4-2-3-5-10(9)7-12(11)13/h2-7H,13H2,1H3 |
InChI Key |
FFUAWODNIDRLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1N |
Origin of Product |
United States |
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